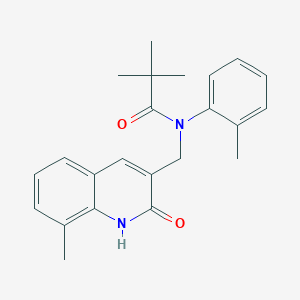
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide, also known as VUAA1, is a chemical compound that has been extensively studied for its potential applications in scientific research. VUAA1 is a small molecule that has been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Wirkmechanismus
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide activates TRPA1 by covalently modifying a cysteine residue in the channel. This modification leads to a conformational change in the channel, which results in the opening of the channel and the influx of cations into the cell. The influx of cations leads to depolarization of the membrane potential and the generation of an action potential.
Biochemical and Physiological Effects:
The activation of TRPA1 by N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide leads to a variety of biochemical and physiological effects. In sensory neurons, the influx of cations leads to the release of neurotransmitters such as substance P and calcitonin gene-related peptide, which are involved in the perception of pain and inflammation. In other cell types, the influx of cations can lead to the activation of downstream signaling pathways, which can have a variety of effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide in lab experiments is its specificity for the TRPA1 ion channel. This allows researchers to study the physiological and pathological roles of TRPA1 without the interference of other ion channels. However, one of the limitations of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide is its covalent modification of the TRPA1 channel. This can lead to irreversible effects on the channel and can limit the duration of the experiments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide. One area of research is the development of more potent and selective TRPA1 agonists. This could lead to the development of new therapies for pain and inflammation. Another area of research is the study of the physiological and pathological roles of TRPA1 in different cell types and tissues. This could lead to a better understanding of the role of TRPA1 in various diseases and could lead to the development of new therapies. Finally, the development of TRPA1 antagonists could be useful in the treatment of diseases such as asthma and chronic obstructive pulmonary disease, where TRPA1 is involved in airway inflammation.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide involves a series of chemical reactions. The starting material is 8-methylquinoline-3-carbaldehyde, which is reacted with o-toluidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with pivaloyl chloride to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the perception of pain and inflammation. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(o-tolyl)pivalamide has been shown to activate TRPA1 and can be used to study the physiological and pathological roles of TRPA1 in vivo and in vitro.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-9-6-7-12-19(15)25(22(27)23(3,4)5)14-18-13-17-11-8-10-16(2)20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODBBBQXLFZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

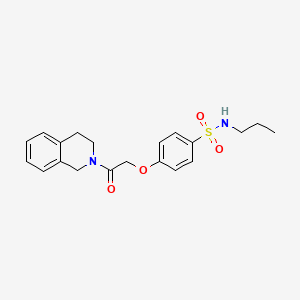
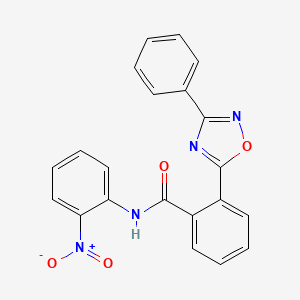
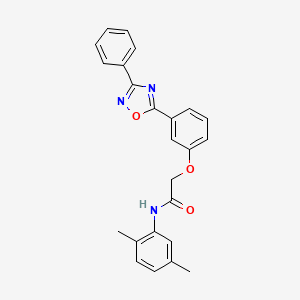


![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-fluorobenzyl)methylsulfonamido)acetamide](/img/structure/B7695407.png)
![N,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B7695415.png)
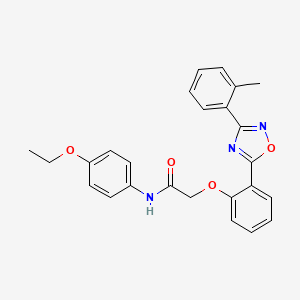
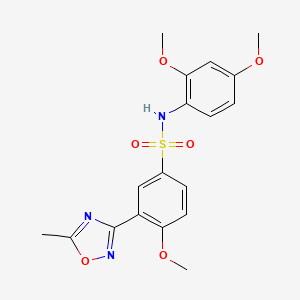


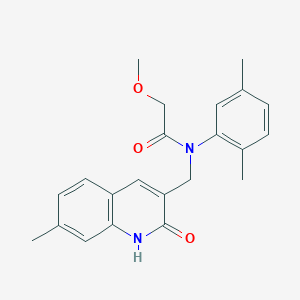
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)